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Compound of Interest

Compound Name: SWi157765

Cat. No.: B10831315

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the inhibition of the
solute carrier family 2 member 8 (SLC2A8), also known as glucose transporter 8 (GLUTS8), by
the small molecule inhibitor SW157765. It includes quantitative data, detailed experimental
protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Potency of SW157765

The inhibitory activity of SW157765 against human SLC2A8 and the closely related transporter
SLC2A2 (GLUT?2) was determined using a [3H]-2-deoxyglucose uptake assay. The half-
maximal inhibitory concentrations (ICso) are summarized in the table below.

Target o
Inhibitor ICso (UM) Assay System  Reference
Transporter
HEK293 cells
SLC2A8 :
SW157765 1.2 overexpressing [1]
(GLUTS8)
human SLC2A8
HEK293 cells
SLC2A2 _
SW157765 15 overexpressing [1]
(GLUT2)

human SLC2A2
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Note: The data indicates that SW157765 is a potent inhibitor of SLC2A8, with similar potency
against SLC2A2, which is also highly expressed in hepatocytes.[1]

Experimental Protocols

Determination of Inhibitor Potency using a [*H]-2-
Deoxyglucose Uptake Assay

This protocol outlines the methodology for assessing the inhibitory effect of compounds like
SW157765 on SLC2A8-mediated glucose uptake. The method utilizes an engineered human
embryonic kidney (HEK293) cell line with suppressed endogenous glucose transporter
expression and stable overexpression of the target transporter, SLC2A8.

2.1.1. Cell Line and Culture

e Cell Line: HEK293 cell line with shRNA-mediated knockdown of endogenous GLUT1 and
stable overexpression of human SLC2A8 (or other GLUT isoforms for selectivity profiling).[1]

e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g.,
puromycin) to maintain overexpression of the transporter.

e Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% COa.
2.1.2. [?H]-2-Deoxyglucose Uptake Assay Protocol

o Cell Seeding: Seed the engineered HEK293 cells into 96-well plates at a density that
ensures they reach approximately 80-90% confluency on the day of the assay.

o Cell Starvation: On the day of the assay, gently wash the cells twice with Krebs-Ringer
Phosphate HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCI, 1.25 mM MgSOa, 1.25 mM
CaClz, 20 mM HEPES, pH 7.4). After the final wash, incubate the cells in 100 puL of KRPH
buffer for 1-2 hours at 37°C to deplete intracellular glucose.

« Inhibitor Incubation: Prepare serial dilutions of SW157765 in KRPH buffer. Add the desired
concentrations of the inhibitor to the cells and incubate for 10-30 minutes at 37°C. Include a
vehicle control (e.g., DMSO) and a positive control inhibitor if available.
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« Initiation of Glucose Uptake: To start the uptake, add 10 pL of a solution containing [3H]-2-
deoxyglucose (final concentration typically 0.5-1.0 uCi/mL) and unlabeled 2-deoxyglucose
(to a final concentration that approximates the Km of the transporter, e.g., 100 uM).

 Incubation: Incubate the plate at room temperature for a short period, typically 5-10 minutes.
This time should be within the linear range of glucose uptake for the specific cell line.

o Termination of Uptake: To stop the reaction, rapidly wash the cells three times with 200 pL of
ice-cold KRPH buffer containing a glucose transport inhibitor like phloretin (e.g., 200 uM) or
cytochalasin B.

o Cell Lysis: Lyse the cells by adding 100 pL of a lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH)
to each well and incubating for 30 minutes at room temperature.

» Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of
scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

o Data Analysis: The radioactivity counts are proportional to the amount of [3H]-2-deoxyglucose
taken up by the cells. Plot the percentage of inhibition against the logarithm of the inhibitor
concentration and fit the data to a four-parameter logistic equation to determine the I1Cso
value.

Signaling Pathways and Experimental Workflows
Signaling Pathway of SLC2A8 Inhibition in Hepatocytes

The inhibition of SLC2A8 in hepatocytes by SW157765 has significant effects on intracellular
carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and glutamine anaplerosis.
The following diagram illustrates the proposed signaling pathway.
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Caption: Effect of SW157765 on hepatocyte metabolism.

Description of Signaling Pathway: SLC2A8 facilitates the transport of fructose and glucose into
hepatocytes.[2] Inhibition of SLC2A8 by SW157765 reduces the intracellular availability of
these hexoses. This leads to a decreased flux through glycolysis, resulting in lower levels of
pyruvate and subsequently acetyl-CoA. The reduced availability of acetyl-CoA disrupts the
normal flux of the TCA cycle.[1][3] Importantly, this disruption does not trigger a compensatory
increase in glutamine anaplerosis, a pathway that can replenish TCA cycle intermediates.[1][3]
This dual effect of suppressing TCA cycle flux without inducing glutamine utilization is a key
consequence of SLC2A8 inhibition in hepatocytes.[1][3]

Experimental Workflow for Characterizing SW157765

The following diagram outlines a typical experimental workflow for the discovery and
characterization of an SLC2A8 inhibitor like SW157765.
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Caption: Workflow for SLC2A8 inhibitor characterization.
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Description of Experimental Workflow: The process begins with a high-throughput screen of a
compound library to identify initial hits that inhibit glucose/fructose uptake in a relevant cell-
based assay.[1] Promising hits, such as SW157765, are then subjected to in-depth in vitro
characterization. This includes determining the ICso against the primary target (SLC2A8) and
assessing selectivity by testing against other related transporters (e.g., GLUT2).[1] Further in
vitro studies elucidate the compound's mechanism of action, such as its effect on metabolic
pathways like the TCA cycle.[1][3] Finally, the inhibitor is validated in in vivo models, for
instance, in mice with diet-induced metabolic disorders, to evaluate its pharmacokinetic and
pharmacodynamic properties, as well as its therapeutic efficacy.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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